molecular formula C23H29ClN2O2 B11549061 N'-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11549061
M. Wt: 400.9 g/mol
InChI Key: VWDRWSNNPRTLQG-AFUMVMLFSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a trimethylpentyl-substituted phenoxy group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide stands out due to its specific substitution pattern and the presence of both chlorophenyl and trimethylpentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C23H29ClN2O2/c1-22(2,3)16-23(4,5)18-10-12-19(13-11-18)28-15-21(27)26-25-14-17-8-6-7-9-20(17)24/h6-14H,15-16H2,1-5H3,(H,26,27)/b25-14+

InChI Key

VWDRWSNNPRTLQG-AFUMVMLFSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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